叔丁基 5-甲氧基-3-(4,4,5,5-四甲基-1,3,2-二噁杂硼烷-2-基)-1H-吲哚-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

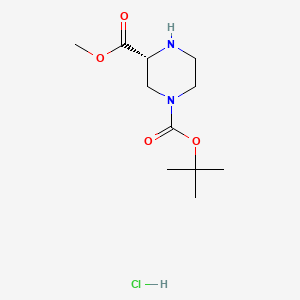

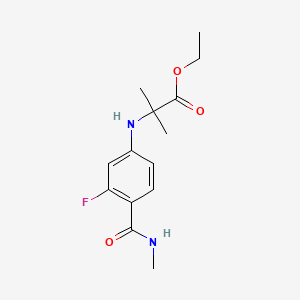

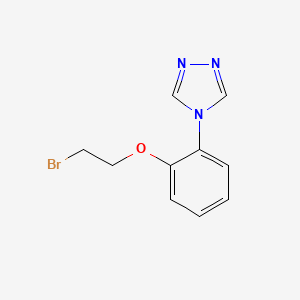

“tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C20H28BNO5 . It’s also known as 1-Boc-5-Methoxyindole-3-boronic acid, pinacol ester .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 373.3 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

科学研究应用

MTBE 的环境和生物降解研究

MTBE(甲基叔丁基醚)和相关化合物因其环境影响而受到研究,特别是关于它们在土壤和地下水中的生物降解和归趋。这些研究具有相关性,因为叔丁基 5-甲氧基-3-(4,4,5,5-四甲基-1,3,2-二噁杂硼烷-2-基)-1H-吲哚-1-羧酸酯具有相似的结构和潜在的环境途径。

生物降解和环境归趋:对与 MTBE 相关的化合物乙基叔丁基醚 (ETBE) 的研究突出了土壤和地下水中的微生物降解能力,重点关注涉及羟基化和随后形成中间体(如叔丁醇 (TBA) 和 2-羟基异丁酸 (2-HIBA))的好氧生物降解途径 (Thornton 等人,2020 年)。这项研究阐明了微生物种群和环境污染物之间的复杂相互作用,为理解在类似环境中叔丁基 5-甲氧基-3-(4,4,5,5-四甲基-1,3,2-二噁杂硼烷-2-基)-1H-吲哚-1-羧酸酯的生物降解途径提出了一个可能的框架。

合成应用和环境考虑:对负载和非负载 H4SiW12O40 上 MTBE 合成的全面综述探讨了合成燃料氧合剂(包括 MTBE)的环境和实践方面 (Bielański 等人,2003 年)。该研究强调了选择环保催化剂和工艺的重要性,这在考虑工业应用中叔丁基 5-甲氧基-3-(4,4,5,5-四甲基-1,3,2-二噁杂硼烷-2-基)-1H-吲哚-1-羧酸酯的合成和使用时尤为重要。

作用机制

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

The compound, being a boronic ester, is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which then undergoes oxidative addition with an electrophilic organic group to form a new carbon-carbon bond .

Biochemical Pathways

For instance, they can inhibit enzymes, disrupt cell wall synthesis in bacteria, or modulate signal transduction pathways .

Pharmacokinetics

Boronic acids and their esters are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules . Their metabolism often involves the conversion back to the parent boronic acid, and they are typically excreted in the urine .

Result of Action

Depending on their specific targets, boronic acids and their derivatives can have various effects, such as inhibiting enzyme activity, disrupting cell wall synthesis in bacteria, or modulating signal transduction pathways .

Action Environment

The action, efficacy, and stability of “1-Boc-5-Methoxyindole-3-boronic acid, pinacol ester” can be influenced by various environmental factors. For instance, the pH can affect the stability of boronic acids and their esters, as they can undergo hydrolysis under acidic or basic conditions . Additionally, the presence of diols (compounds with two hydroxyl groups) can lead to the formation of boronate esters, which can affect the compound’s reactivity .

属性

IUPAC Name |

tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-11-13(24-8)9-10-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZPWZYCUJFBJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682319 |

Source

|

| Record name | tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-99-5 |

Source

|

| Record name | 1H-Indole-1-carboxylic acid, 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)

![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)